molecular formula C7H14OS B1587434 2-Pentanone, 4-methyl-4-(methylthio)- CAS No. 23550-40-5

2-Pentanone, 4-methyl-4-(methylthio)-

Cat. No. B1587434
CAS RN: 23550-40-5
M. Wt: 146.25 g/mol
InChI Key: DHANVOSHQILVNQ-UHFFFAOYSA-N
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Description

“2-Pentanone, 4-methyl-4-(methylthio)-” is a chemical compound with the molecular formula C7H14OS . It is also known as 4-Methylthio-4-methyl-2-pentanone . This compound is a volatile sulfur-containing flavor compound found in white wines .


Synthesis Analysis

The synthesis of 2-Pentanone, 4-methyl-4-(methylthio)- can be achieved from mesityl oxide by the addition of methyl sulfide . Another method involves the use of acetone and methyl-bis (methylthio) aluminum .


Molecular Structure Analysis

The molecular structure of 2-Pentanone, 4-methyl-4-(methylthio)- is available as a 2D Mol file . The molecular weight of this compound is 146.25 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentanone, 4-methyl-4-(methylthio)- include a density of 0.9±0.1 g/cm3, a boiling point of 202.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 73.5±8.3 °C .

Scientific Research Applications

Formation of Aroma Compounds

  • 2-Pentanone, 4-methyl-4-(methylthio)-, is involved in the formation of aroma compounds during the Maillard reaction, as found in a study where it was generated from a reaction involving ribose and cysteine. This highlights its role in flavor chemistry and food science (Cerny & Davidek, 2003).

Synthesis of Thiophenes

  • The compound is used in the synthesis of thiophenes, which are important in various chemical processes. A study explored its reaction with alkyl cyanoacetates, leading to various thiophene derivatives, indicating its utility in organic synthesis (Gütschow, Schröter, Kuhnle & Eger, 1996).

Liquid-Liquid Equilibria Studies

  • Research has investigated the liquid-liquid equilibria of systems involving 2-Pentanone, 4-methyl-4-(methylthio)-, providing insights into its properties in mixtures, which is crucial in chemical engineering and separation processes (Cháfer, Torre, Lladosa & Montón, 2014).

Anti-Inflammatory Heterocyclic Compounds

Aroma in Japanese Green Tea

  • The compound contributes significantly to the aroma of Japanese green tea (sen-cha), with its concentration influenced by roasting conditions, indicating its importance in food science and quality control (Kumazawa, Kubota & Masuda, 2005).

Ionic Liquid Application in Extraction Processes

Microwave Spectroscopy

  • 2-Pentanone, 4-methyl-4-(methylthio)-, has been studied using microwave spectroscopy, providing insights into its molecular structure and behavior, relevant in physical chemistry and molecular physics (Kleiner, Stahl, Nguyen & Andresen, 2017).

Safety And Hazards

2-Pentanone, 4-methyl-4-(methylthio)- is harmful if inhaled and may cause respiratory irritation . Repeated exposure may cause skin dryness or cracking . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

4-methyl-4-methylsulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANVOSHQILVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066905
Record name 2-Pentanone, 4-methyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

78.00 °C. @ 15.00 mm Hg
Record name 4-Methyl-4-(methylthio)-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.964
Record name 4-(Methylthio)-4-methyl-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/119/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentanone, 4-methyl-4-(methylthio)-

CAS RN

23550-40-5
Record name 4-(Methylthio)-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23550-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Methyl-4-(methylthio)-2-pentanone
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Record name 2-Pentanone, 4-methyl-4-(methylthio)-
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Record name 2-Pentanone, 4-methyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4-(methylthio)pentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-4-(METHYLTHIO)-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69HK72Q3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyl-4-(methylthio)-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZI Oruc, L Goek, H Tuerkmen, O Şahin… - Journal of …, 2016 - Elsevier
Benzothiazolium bromides (NSHC.HBr) (1a-j) with a variety of alkyl chain or benzyl substituents on N atom were prepared. The synthesis of ruthenium(II) (NSHC) complexes, (2a–j) …
Number of citations: 10 www.sciencedirect.com

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